molecular formula C11H14N2O8 B236689 5-Formyloxymethyluridine CAS No. 129051-71-4

5-Formyloxymethyluridine

Cat. No. B236689
CAS RN: 129051-71-4
M. Wt: 302.24 g/mol
InChI Key: JZTZVTCZKZHFNF-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyloxymethyluridine (5fomU) is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. It is a nucleoside analogue that has been synthesized using various methods and has shown promising results in different applications.

Mechanism of Action

The mechanism of action of 5-Formyloxymethyluridine is not fully understood. However, it is believed to act as a substrate for RNA polymerases, leading to the incorporation of 5-Formyloxymethyluridine into RNA molecules. The presence of 5-Formyloxymethyluridine in RNA molecules can affect RNA structure and function, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that the presence of 5-Formyloxymethyluridine in RNA molecules can affect RNA structure and function. This can lead to changes in gene expression and protein synthesis. Additionally, 5-Formyloxymethyluridine has been shown to enhance the stability of RNA molecules, leading to increased resistance to degradation by nucleases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Formyloxymethyluridine in lab experiments is its ability to modify RNA molecules without significantly affecting their structure and function. Additionally, 5-Formyloxymethyluridine is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the main limitations of using 5-Formyloxymethyluridine is its potential toxicity. Studies have shown that high concentrations of 5-Formyloxymethyluridine can lead to cell death, making it important to use appropriate concentrations in lab experiments.

Future Directions

There are numerous future directions for the use of 5-Formyloxymethyluridine in scientific research. One direction is the development of new methods for the synthesis of 5-Formyloxymethyluridine and other modified nucleosides. Additionally, 5-Formyloxymethyluridine can be used in the development of new RNA-based therapeutics and biosensors. Furthermore, the use of 5-Formyloxymethyluridine in the study of RNA structure and function can lead to new insights into gene expression and protein synthesis.
Conclusion
In conclusion, 5-Formyloxymethyluridine is a modified nucleoside that has shown promising results in scientific research. Its unique properties make it a valuable tool in the study of RNA structure and function. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of 5-Formyloxymethyluridine have been discussed in this paper. Further research is needed to fully understand the potential of 5-Formyloxymethyluridine in scientific research.

Synthesis Methods

The synthesis of 5-Formyloxymethyluridine has been achieved using different methods. One of the most common methods is the reaction of uridine with formic acid in the presence of a catalyst. This reaction results in the formation of 5-Formyloxymethyluridine and carbon dioxide as a by-product. Other methods involve the use of formic acid derivatives or the direct formylation of uridine using formic acid and acetic anhydride.

Scientific Research Applications

5-Formyloxymethyluridine has been extensively used in scientific research due to its unique properties. It has been used as a probe to study RNA structure and function. It has also been used in the synthesis of modified RNA molecules for use in gene therapy and RNA-based therapeutics. Additionally, 5-Formyloxymethyluridine has been used in the development of RNA-based biosensors for the detection of small molecules and proteins.

properties

CAS RN

129051-71-4

Product Name

5-Formyloxymethyluridine

Molecular Formula

C11H14N2O8

Molecular Weight

302.24 g/mol

IUPAC Name

[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl formate

InChI

InChI=1S/C11H14N2O8/c14-2-6-7(16)8(17)10(21-6)13-1-5(3-20-4-15)9(18)12-11(13)19/h1,4,6-8,10,14,16-17H,2-3H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1

InChI Key

JZTZVTCZKZHFNF-FDDDBJFASA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)COC=O

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O

synonyms

5-formyloxymethyluridine

Origin of Product

United States

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